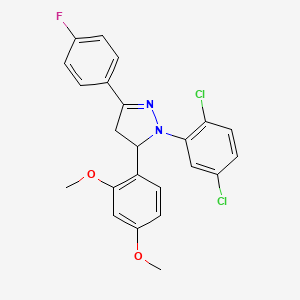
2-(2,5-Dichlorophenyl)-3-(2,4-dimethoxyphenyl)-5-(4-fluorophenyl)-3,4-dihydropyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-Dichlorophenyl)-3-(2,4-dimethoxyphenyl)-5-(4-fluorophenyl)-3,4-dihydropyrazole is a complex organic compound characterized by the presence of dichlorophenyl, dimethoxyphenyl, and fluorophenyl groups attached to a dihydropyrazole ring
Preparation Methods
The synthesis of 2-(2,5-Dichlorophenyl)-3-(2,4-dimethoxyphenyl)-5-(4-fluorophenyl)-3,4-dihydropyrazole typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the corresponding hydrazone, followed by cyclization to form the dihydropyrazole ring. Reaction conditions may include the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters for cost-effective and efficient production.
Chemical Reactions Analysis
2-(2,5-Dichlorophenyl)-3-(2,4-dimethoxyphenyl)-5-(4-fluorophenyl)-3,4-dihydropyrazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more substituents on the aromatic rings are replaced by other functional groups. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
Scientific Research Applications
2-(2,5-Dichlorophenyl)-3-(2,4-dimethoxyphenyl)-5-(4-fluorophenyl)-3,4-dihydropyrazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(2,5-Dichlorophenyl)-3-(2,4-dimethoxyphenyl)-5-(4-fluorophenyl)-3,4-dihydropyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the desired biological effects.
Comparison with Similar Compounds
2-(2,5-Dichlorophenyl)-3-(2,4-dimethoxyphenyl)-5-(4-fluorophenyl)-3,4-dihydropyrazole can be compared with other similar compounds, such as:
2-(2,5-Dichlorophenyl)-3-(2,4-dimethoxyphenyl)-5-(4-chlorophenyl)-3,4-dihydropyrazole: This compound has a chlorophenyl group instead of a fluorophenyl group, which may result in different chemical and biological properties.
2-(2,5-Dichlorophenyl)-3-(2,4-dimethoxyphenyl)-5-(4-bromophenyl)-3,4-dihydropyrazole:
2-(2,5-Dichlorophenyl)-3-(2,4-dimethoxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazole: The methylphenyl group may impart different steric and electronic effects, affecting the compound’s behavior in various reactions.
These comparisons highlight the uniqueness of this compound and its potential advantages in specific applications.
Properties
IUPAC Name |
2-(2,5-dichlorophenyl)-3-(2,4-dimethoxyphenyl)-5-(4-fluorophenyl)-3,4-dihydropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19Cl2FN2O2/c1-29-17-8-9-18(23(12-17)30-2)21-13-20(14-3-6-16(26)7-4-14)27-28(21)22-11-15(24)5-10-19(22)25/h3-12,21H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMBJNHDSJNEXSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2CC(=NN2C3=C(C=CC(=C3)Cl)Cl)C4=CC=C(C=C4)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19Cl2FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-chloro-4-{[(4-fluorophenoxy)acetyl]amino}-5-methoxyphenyl)benzamide](/img/structure/B4896684.png)
![6-(4-chlorophenyl)-3-{[4-(4-pyridinyl)-1-piperidinyl]carbonyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B4896692.png)
![N-[[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-3-propan-2-yloxybenzamide](/img/structure/B4896698.png)
![5-(3-chlorophenyl)-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione](/img/structure/B4896702.png)
![2-[2-[4-[(4-Ethylphenyl)methyl]piperazin-1-yl]ethoxy]ethanol](/img/structure/B4896708.png)
![ethyl 5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4896716.png)
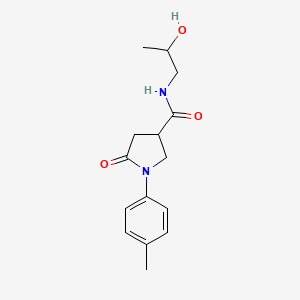
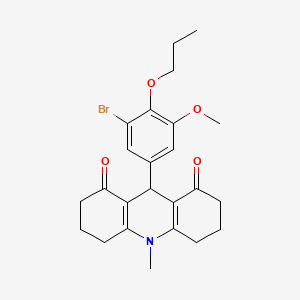
![N-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(4-pyridinylthio)acetamide](/img/structure/B4896741.png)
![N-[(3,4-dimethoxyphenyl)acetyl]-3-methoxy-O-methyltyrosine](/img/structure/B4896742.png)
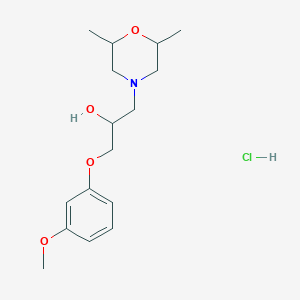
![4-methyl-6-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B4896765.png)
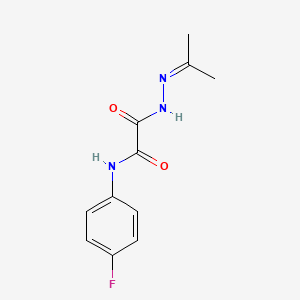
![5-{5-(benzoylamino)-3-[4-(benzoylamino)phenyl]-1H-pyrazol-1-yl}-2-phenoxybenzenesulfonic acid](/img/structure/B4896790.png)
